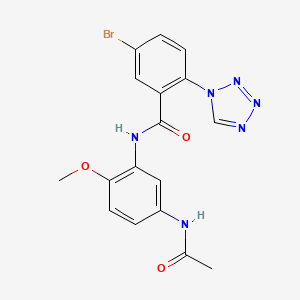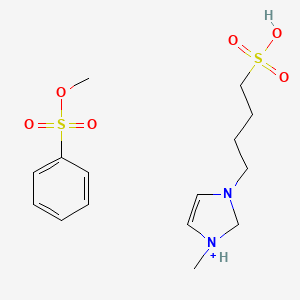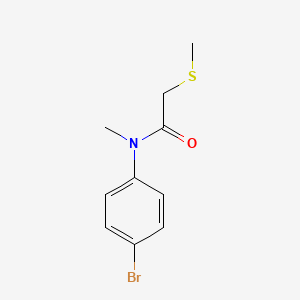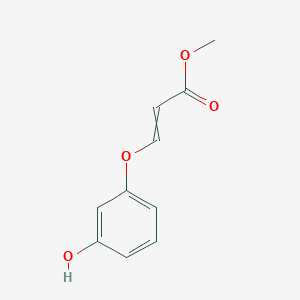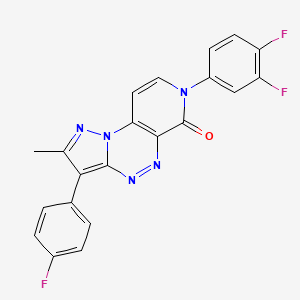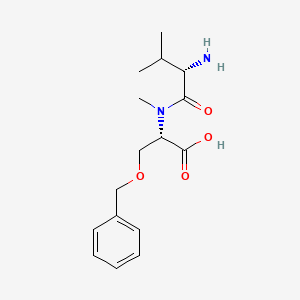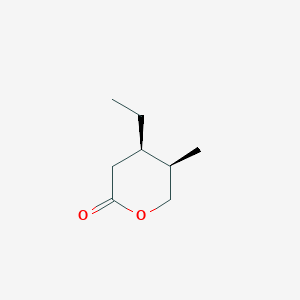![molecular formula C18H21NO2 B15172856 N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide CAS No. 920317-76-6](/img/structure/B15172856.png)
N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyl group attached to a methoxyphenyl ethyl chain, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide typically involves the reaction of 2-benzyl-5-methoxyphenyl ethylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The acetamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(2-benzyl-5-hydroxyphenyl)ethyl]acetamide.
Reduction: Formation of N-[2-(2-benzyl-5-methoxyphenyl)ethyl]amine.
Substitution: Formation of various substituted derivatives depending on the functional group introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(2-benzyl-4-methoxyphenyl)ethyl]acetamide: Similar structure but with the methoxy group at a different position on the aromatic ring.
N-[2-(2-benzyl-5-hydroxyphenyl)ethyl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The presence of the benzyl group also contributes to its distinct properties compared to other acetamide derivatives.
Propiedades
Número CAS |
920317-76-6 |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-[2-(2-benzyl-5-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H21NO2/c1-14(20)19-11-10-17-13-18(21-2)9-8-16(17)12-15-6-4-3-5-7-15/h3-9,13H,10-12H2,1-2H3,(H,19,20) |
Clave InChI |
PTSBKKMDLCDTQY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCC1=C(C=CC(=C1)OC)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B15172778.png)
![1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B15172781.png)
![(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-4-(2-methyl-5-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15172786.png)

![4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15172802.png)
